Intracellular Triphosphate Accumulation in Human Hepatocytes: Torcitabine vs. Lamivudine and Entecavir
Torcitabine is efficiently metabolized to its active triphosphate (L-dCTP) in primary human hepatocytes and HepG2 cells, reaching a maximal intracellular concentration of 70 µM within 24 hours. This level of intracellular activation is essential for its antiviral activity and differentiates it from other HBV polymerase inhibitors that achieve lower or different triphosphate accumulation profiles. For example, Lamivudine triphosphate levels in HepG2 cells are typically in the low micromolar range under comparable conditions [1].
| Evidence Dimension | Maximal intracellular triphosphate concentration at 24 hours |
|---|---|
| Target Compound Data | 70 µM (L-dCTP) |
| Comparator Or Baseline | Lamivudine triphosphate (low micromolar range) |
| Quantified Difference | Torcitabine achieves approximately 10- to 70-fold higher triphosphate levels than Lamivudine |
| Conditions | HepG2 cells and primary human hepatocytes |
Why This Matters
Higher intracellular triphosphate concentrations can translate to more potent and sustained inhibition of HBV DNA polymerase, potentially requiring lower plasma exposures to achieve antiviral efficacy.
- [1] ChemicalBook. Uses and toxicity of Torcitabine. Apr 8, 2022. View Source
